1-(Benzyloxy)-2-chloro-4,5-difluorobenzene
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Overview
Description
1-(Benzyloxy)-2-chloro-4,5-difluorobenzene is an organic compound characterized by the presence of a benzyl ether group, a chlorine atom, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-2-chloro-4,5-difluorobenzene typically involves multiple steps, starting with the appropriate benzene derivative. One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often involve the use of solvents and ligands to facilitate the halogen exchange, resulting in improved yield and easier purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-chloro-4,5-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen exchange reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while substitution reactions can produce various substituted benzene compounds .
Scientific Research Applications
1-(Benzyloxy)-2-chloro-4,5-difluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-chloro-4,5-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile, attacking electrophilic species . This interaction can lead to the formation of various substituted products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
1-(Benzyloxy)-4-iodobenzene: Used as an emulgator and pharmaceutical intermediate.
1-(2-Benzyloxy-2-(4-chlorophenyl)ethyl)-4-phenyl-1,2,3-triazole: Evaluated for antifungal activity.
1-Benzyloxy-5-phenyltetrazole derivatives: Studied for their activity against androgen receptor-dependent prostate cancer cells.
Uniqueness: 1-(Benzyloxy)-2-chloro-4,5-difluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H9ClF2O |
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Molecular Weight |
254.66 g/mol |
IUPAC Name |
1-chloro-4,5-difluoro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9ClF2O/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
YKSLUZOQGCLNDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2Cl)F)F |
Origin of Product |
United States |
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